Cas no 133804-66-7 (3,4-Bis(trifluoromethyl)benzoic acid)

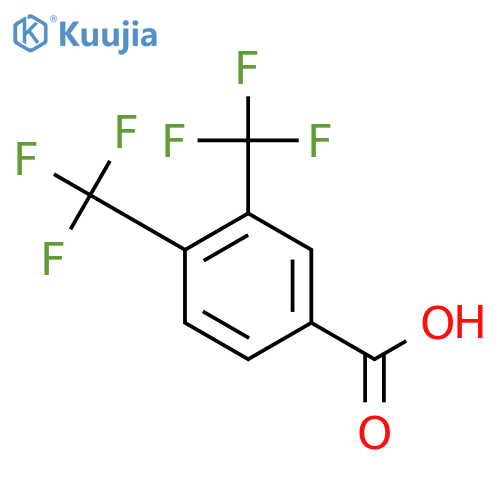

133804-66-7 structure

商品名:3,4-Bis(trifluoromethyl)benzoic acid

CAS番号:133804-66-7

MF:C9H4F6O2

メガワット:258.117283821106

MDL:MFCD07779330

CID:821114

PubChem ID:21660694

3,4-Bis(trifluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(trifluoromethyl)benzoic acid

- 3,?4-?bis(trifluoromethyl)?Benzoic acid

- 3,4-BIS(TRIFLUOROMETHYL)BENZOIC ACID 98

- PC2239

- AS-33112

- DA-24833

- MFCD07779330

- 3,4-Bis(trifluoromethyl)benzoicacid

- Benzoic acid, 3,4-bis(trifluoromethyl)-

- 133804-66-7

- DTXSID50616650

- CS-0313713

- BAHWMAXSOZBJDO-UHFFFAOYSA-N

- SCHEMBL827082

- AKOS024260282

-

- MDL: MFCD07779330

- インチ: InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17)

- InChIKey: BAHWMAXSOZBJDO-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 258.01200

- どういたいしつりょう: 258.012

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 37.3A^2

じっけんとくせい

- 密度みつど: 1.527±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 244.5±40.0 ºC (760 Torr),

- フラッシュポイント: 101.7±27.3 ºC,

- ようかいど: 極微溶性(0.11 g/l)(25ºC)、

- PSA: 37.30000

- LogP: 3.42240

3,4-Bis(trifluoromethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B592673-500mg |

3,4-Bis(Trifluoromethyl)Benzoic Acid |

133804-66-7 | 500mg |

$ 340.00 | 2022-06-07 | ||

| Apollo Scientific | PC2239-1g |

3,4-Bis(trifluoromethyl)benzoic acid |

133804-66-7 | 98% | 1g |

£103.00 | 2024-07-28 | |

| Apollo Scientific | PC2239-250mg |

3,4-Bis(trifluoromethyl)benzoic acid |

133804-66-7 | 98% | 250mg |

£28.00 | 2024-07-28 | |

| 1PlusChem | 1P0072H2-100mg |

3,4-Bis(trifluoromethyl)benzoic acid |

133804-66-7 | ≥95% | 100mg |

$80.00 | 2023-12-22 | |

| Ambeed | A404920-250mg |

3,4-Bis(trifluoromethyl)benzoic acid |

133804-66-7 | 95% | 250mg |

$67.0 | 2024-04-24 | |

| A2B Chem LLC | AD28998-250mg |

3,4-Bis(trifluoromethyl)benzoic acid |

133804-66-7 | 95% | 250mg |

$176.00 | 2024-04-20 | |

| Crysdot LLC | CD12153003-5g |

3,4-Bis(trifluoromethyl)benzoic acid |

133804-66-7 | 95+% | 5g |

$743 | 2024-07-23 | |

| abcr | AB148373-1 g |

3,4-Bis(trifluoromethyl)benzoic acid, 98%; . |

133804-66-7 | 98% | 1g |

€107.50 | 2022-06-12 | |

| TRC | B592673-50mg |

3,4-Bis(Trifluoromethyl)Benzoic Acid |

133804-66-7 | 50mg |

$ 70.00 | 2022-06-07 | ||

| Matrix Scientific | 201315-10g |

3,4-Bis(trifluoromethyl)benzoic acid, 95% |

133804-66-7 | 95% | 10g |

$1418.00 | 2023-09-10 |

3,4-Bis(trifluoromethyl)benzoic acid 関連文献

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

133804-66-7 (3,4-Bis(trifluoromethyl)benzoic acid) 関連製品

- 261952-01-6(4-Methyl-3-(trifluoromethyl)benzoic acid)

- 120985-64-0(4-Methyl-2-(trifluoromethyl)benzoic Acid)

- 454-92-2(3-(Trifluoromethyl)benzoic acid)

- 455-24-3(4-(Trifluoromethyl)benzoic acid)

- 835-58-5(4-(Trifluoromethyl)phthalic acid)

- 1483-47-2(CF3-BDC)

- 117186-02-4(3-Methyl-5-(trifluoromethyl)benzoic Acid)

- 32890-87-2(2,4-Bis(trifluoromethyl)benzoic acid)

- 433-97-6(2-(Trifluoromethyl)benzoic acid)

- 725-89-3(3,5-Bis(trifluoromethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:133804-66-7)3,4-Bis(trifluoromethyl)benzoic acid

清らかである:99%

はかる:1g

価格 ($):162.0